Product packaging for 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole(Cat. No.:CAS No. 352524-37-9)

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole

Cat. No.: B1307199
CAS No.: 352524-37-9
M. Wt: 207.3 g/mol
InChI Key: VLQFLCQBDYMBJQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is a sophisticated fused heterocyclic compound that presents a valuable scaffold for advanced chemical and pharmacological research. This structure combines the privileged indole nucleus, a moiety prevalent in numerous biologically active natural products and pharmaceuticals , with a 1,4-dithiine ring system. The indole core is a fundamental building block in organic chemistry and is known to be associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Fused heterocyclic systems containing sulfur, such as the thiopyrano[2,3-b]indole framework, have been identified as structures of high interest due to their demonstrated biological activities and presence in some natural products . Researchers can utilize this complex molecule as a key intermediate in the synthesis of novel compound libraries for high-throughput screening in drug discovery programs. Its structure makes it a promising candidate for the development of probes in chemical biology and for the creation of new materials with unique electronic properties. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS2 B1307199 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole CAS No. 352524-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFLCQBDYMBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395188
Record name 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352524-37-9
Record name 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydro 5h 1,4 Dithiino 2,3 B Indole and Analogues

Conventional Synthetic Routes for Dithiino[2,3-b]indole Core Construction

Traditional methods for constructing the dithiino[2,3-b]indole skeleton rely on established reactions that form the key carbon-sulfur and carbon-carbon bonds necessary to fuse the two heterocyclic systems.

A primary strategy for forming the 1,4-dithiine ring is through the intramolecular cyclization of a suitably functionalized indole (B1671886) precursor bearing two sulfur-containing moieties. This approach is analogous to the synthesis of related sulfur-containing heterocycles like 2,3-dihydrothieno[2,3-b] mdpi.comrsc.orgdithiine. researchgate.net

The synthesis typically begins with the preparation of an indole derivative substituted at the 2 or 3 position with a side chain containing a thiol and a thioether. A common precursor could be 3-(2-mercaptoethylthio)indole. The critical step is the oxidative cyclization that forms the second C-S bond, thereby closing the dithiine ring. Various oxidizing agents can be employed for this purpose, with the choice of reagent influencing reaction conditions and yields.

A plausible reaction pathway is detailed below:

Preparation of Precursor: Synthesis of an indole substituted with a dithioacetal or a related sulfur-containing side chain.

Cyclization: An intramolecular reaction, often promoted by an acid catalyst or an oxidizing agent, to form the six-membered dithiine ring. For instance, the addition of sulfuryl chloride to a dilute solution of a precursor like 3-[2-(ethylthio)ethylthio]indole could effect the ring-closure. researchgate.net

Table 1: Proposed Ring-Closing Synthesis Strategy

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 Indole Ethane-1,2-dithiol, Acid Catalyst 3-(2-Thioethyl)thioindole Introduction of the sulfur-containing side chain

Annulation Reactions and Cascade Cyclizations

Annulation strategies involve the construction of the dithiine ring onto a pre-existing indole core in a single synthetic sequence. Cascade reactions, also known as tandem or domino reactions, are particularly efficient as they allow for the formation of multiple bonds in one pot without isolating intermediates, contributing to atom economy and reduced waste. nih.gov

For the synthesis of the dithiino[2,3-b]indole core, a potential cascade reaction could involve the reaction of an ortho-dithiol substituted indole with a suitable dielectrophile, such as a 1,2-dihaloethane. Alternatively, a base-mediated cascade reaction could be designed starting from a 3-allyl-indole-2-thione derivative, proceeding through a thio-Claisen rearrangement followed by a ring-closing metathesis to furnish the fused ring system. rsc.org Such strategies have been successfully applied in the synthesis of other complex fused heterocycles like thieno[3,4-b]indoles. rsc.org

Table 2: Hypothetical Cascade Annulation Pathway

Starting Materials Reagent(s) / Conditions Key Transformations Product
Indole-2,3-dithiol and 1,2-Dibromoethane Base (e.g., K2CO3), Solvent (e.g., DMF) Double nucleophilic substitution 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
3-Allyl-3-hydroxymethylindole-2-thione Base (e.g., NaH) Deformylation, Thioenolate alkylation, Thio-Claisen rearrangement Indole diolefin intermediate

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Intermediates

Nucleophilic aromatic substitution (SNAr) provides a powerful method for constructing heterocyclic rings by reacting a halogenated aromatic substrate with a nucleophile. mdpi.com In the context of dithiino[2,3-b]indole synthesis, this strategy would typically involve a dihalogenated indole as the electrophilic partner and a dinucleophile like ethane-1,2-dithiol.

The reaction proceeds via a double SNAr mechanism, where a base facilitates the deprotonation of the dithiol, which then sequentially displaces the two halogen atoms on the indole ring to form the fused dithiine ring. The success of this reaction is contingent on the activation of the indole ring towards nucleophilic attack, often achieved by the presence of electron-withdrawing groups. An alternative intramolecular SNAr approach could involve a 2-chloro-3-(2-mercaptoethyl)thioindole precursor, where a base promotes the cyclization by deprotonating the terminal thiol group. researchgate.net

Table 3: Proposed SNAr Synthesis Strategy

Approach Electrophilic Substrate Nucleophile Conditions Product
Intermolecular 2,3-Dichloroindole Ethane-1,2-dithiol Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF) This compound

Advanced and Green Chemistry Approaches in Dithiinoindole Synthesis

Modern synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally benign. These approaches, often categorized under "green chemistry," aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.comconnectjournals.com

The synthesis of the this compound core can be significantly optimized using this technology. For instance, the SNAr reaction between a dihalogenated indole and ethane-1,2-dithiol, which might require prolonged heating under conventional conditions, could potentially be completed in a fraction of the time in a microwave reactor. Similarly, intramolecular cyclization reactions can be driven to completion more efficiently, minimizing the formation of side products. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted SNAr Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (e.g., 8-12 h) Minutes (e.g., 10-30 min)
Temperature High (e.g., Reflux in high-boiling solvent) Controlled, rapid heating to set temperature
Typical Yield Moderate Often higher due to reduced side reactions

| Energy Consumption | High | Low |

Catalyst-Free and Solvent-Free Methodologies

In line with green chemistry principles, the development of catalyst-free and solvent-free synthetic routes is highly desirable. These methods reduce the environmental impact by eliminating potentially toxic metal catalysts and volatile organic solvents.

A solvent-free approach to synthesizing this compound could involve heating a solid mixture of the reactants, such as 2,3-dichloroindole and sodium thiolate derived from ethane-1,2-dithiol, potentially under microwave irradiation. nih.gov This solid-state reaction minimizes waste and simplifies product purification. Some cascade reactions are also inherently catalyst-free, relying on the reactivity of the starting materials under thermal conditions to proceed to the final product. The design of such a process for the dithiinoindole core would represent a significant advancement in the sustainable synthesis of this heterocyclic system.

Table 5: Hypothetical Solvent-Free Synthesis Protocol

Reactant 1 Reactant 2 Conditions Advantage

Application of Ionic Liquids in Synthetic Pathways

Ionic liquids (ILs), defined as salts with a melting point below 100 °C, have emerged as green and versatile alternatives to traditional volatile organic solvents in chemical synthesis. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvating power, make them attractive media and catalysts for a variety of organic transformations. While the direct synthesis of this compound using ionic liquids is not extensively documented, the application of ILs in the synthesis of structurally related sulfur-containing heterocycles provides a strong precedent for their potential utility.

For instance, ionic liquids have been successfully employed as catalysts in the synthesis of 2-(indole-3-yl)-thiochroman-4-ones, highlighting their effectiveness in promoting reactions involving the formation of carbon-sulfur bonds within a heterocyclic framework. In these syntheses, the ionic liquid can act as both the solvent and the catalyst, facilitating the reaction and often leading to higher yields and simpler workup procedures. Another relevant example is the use of morpholine-based ionic liquids to catalyze the formation of triazolidinethiones, further demonstrating their applicability in the synthesis of sulfur and nitrogen-containing heterocycles. The proposed mechanism in these reactions often involves the activation of substrates by the acidic or basic nature of the ionic liquid, thereby accelerating the rate-determining step.

The potential application of ionic liquids in the synthesis of this compound could involve a multi-component reaction where an indole derivative, a source of the dithiin ring, and a catalyst are heated in an ionic liquid. The ionic liquid could play a crucial role in dissolving the reactants, stabilizing intermediates, and promoting the cyclization steps.

Table 1: Examples of Ionic Liquids Used in Heterocyclic Synthesis

Ionic Liquid Name Application Reference Compound
1-Butyl-3-methylimidazolium bromide ([BMIM]Br) Catalyst and solvent in Michael addition reactions. 2-(Indole-3-yl)-thiochroman-4-ones
N-Butyl-N-methylmorpholinium bromide ([NBMMorph]Br) Acidic catalyst for condensation reactions. 1,2,4-Triazolidine-3-thiones

Nanoparticle-Mediated Syntheses

Nanoparticle catalysis represents a significant advancement in synthetic chemistry, offering high efficiency, selectivity, and the potential for catalyst recovery and reuse. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis, often leading to enhanced reaction rates and milder reaction conditions.

A notable example in the synthesis of analogues of the target compound is the one-pot, three-component synthesis of thieno[2,3-b]indoles using a magnetic nanoparticle-supported deep eutectic solvent (DES@MNP). researchgate.netwikipedia.org This "green" approach utilizes readily available starting materials such as indoles, acetophenones, and elemental sulfur. The DES@MNP catalyst, which can be a system like [Urea]4[ZnCl2] supported on silica-coated Fe3O4 nanoparticles, acts as a recyclable and highly efficient catalyst. researchgate.netwikipedia.org

The reaction is typically carried out at an elevated temperature in a solvent like DMF. researchgate.net The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling its reuse over several cycles without a significant loss of activity. This methodology provides a sustainable and atom-economical route to the thieno[2,3-b]indole core, which is structurally very similar to the dithiino[2,3-b]indole system. The yields of the thieno[2,3-b]indole products are often good to excellent, demonstrating the efficacy of this nanoparticle-mediated approach. researchgate.net

Table 2: Nanoparticle-Catalyzed Synthesis of Thieno[2,3-b]indoles

Reactants Catalyst Solvent Temperature (°C) Yield (%)
Indole, Acetophenone, Sulfur DES@MNP ([Urea]4[ZnCl2] on Fe3O4@SiO2) DMF 140 85-95
5-Methoxyindole, 4-Chloroacetophenone, Sulfur DES@MNP DMF 140 92

Precursor Chemistry and Intermediate Generation in Dithiinoindole Formation

The construction of the this compound scaffold relies on the strategic use of specific precursors and the controlled generation of reactive intermediates. Understanding the chemistry of these precursors and intermediates is crucial for designing efficient synthetic routes.

Role of Spirooxindoles in Related Cyclization Pathways

Spirooxindoles are a class of compounds characterized by a spiro-fused carbon at the 3-position of the oxindole (B195798) ring. They are prominent scaffolds in many natural products and pharmaceutically active compounds due to their rigid, three-dimensional structure. In the context of heterocyclic synthesis, spirooxindoles are valuable intermediates for constructing more complex molecular architectures.

While a direct conversion of a spirooxindole to a dithiinoindole is not a commonly cited pathway, the underlying oxindole core is a key precursor for related thieno[2,3-b]indoles. nih.gov The synthesis of 2-substituted thieno[2,3-b]indoles can be achieved from 1,3-dihydro-2H-indol-2-thiones, which are themselves prepared from the corresponding 1,3-dihydro-2H-indol-2-ones (oxindoles) through thionation, for example, using Lawesson's reagent. nih.gov This transformation of the carbonyl group of the oxindole to a thiocarbonyl is a critical step that introduces the necessary sulfur atom for the subsequent thiophene (B33073) ring formation.

Furthermore, spirooxindoles are frequently synthesized via 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from isatin (B1672199) (an oxidized form of oxindole) and amino acids. This highlights the versatility of the oxindole framework in generating reactive intermediates for the construction of fused and spiro-cyclic heterocyclic systems.

Generation and Reactivity of Azomethine Ylides

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable reactive intermediates in organic synthesis. They are typically generated in situ and readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to furnish five-membered nitrogen-containing heterocycles.

A common method for generating azomethine ylides involves the condensation of an α-amino acid with a carbonyl compound. For instance, the reaction of isatin derivatives with amino acids like sarcosine (B1681465) or proline leads to the formation of an intermediate that, upon decarboxylation, generates an azomethine ylide. This in situ generated ylide can then be trapped by a suitable dipolarophile to construct complex spirooxindole-pyrrolidine or spirooxindole-pyrrolizidine ring systems.

The reactivity of azomethine ylides is central to their synthetic utility. In the context of forming fused heterocyclic systems related to dithiinoindoles, an azomethine ylide could potentially react with a dipolarophile containing a sulfur functionality. For example, a thioketone or a related sulfur-containing dipolarophile could undergo a cycloaddition reaction with an azomethine ylide derived from an indole precursor to construct a sulfur-containing heterocyclic ring fused to the indole core. The high degree of stereocontrol often observed in these cycloaddition reactions makes them a powerful tool for the synthesis of complex, stereochemically rich molecules.

Formation and Transformation of Dithiinoindol-6-ylium Intermediates

The formation of a dithiinoindol-6-ylium intermediate is a plausible, though not commonly isolated, step in electrophilic substitution reactions of the this compound ring system. This cationic intermediate is an example of an arenium ion or a sigma complex, which is characteristic of electrophilic aromatic substitution. byjus.com

In a typical electrophilic aromatic substitution mechanism, an electrophile (E+) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation. byjus.commasterorganicchemistry.com In the case of the dithiinoindole scaffold, the indole part of the molecule is electron-rich and thus susceptible to electrophilic attack. Attack at the C6 position of the indole ring would lead to the formation of a dithiinoindol-6-ylium intermediate. The positive charge in this intermediate would be delocalized over the aromatic system.

The stability of this cationic intermediate is a key factor in determining the rate and regioselectivity of the substitution. The final step of the reaction involves the loss of a proton from the C6 position, which restores the aromaticity of the indole ring and yields the 6-substituted dithiinoindole product.

Potential electrophilic substitution reactions that could proceed through a dithiinoindol-6-ylium intermediate include:

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst.

The transformation of the dithiinoindol-6-ylium intermediate is almost exclusively the deprotonation to give the final substituted product, as this pathway regenerates the stable aromatic system.

Chemical Reactivity and Mechanistic Transformations of 2,3 Dihydro 5h 1,4 Dithiino 2,3 B Indole

Reactivity of the Indole (B1671886) Moiety

The indole component of the molecule is an electron-rich aromatic system, which dictates much of its reactivity. However, the fusion of the dithiine ring at the 2- and 3-positions modifies the typical reaction patterns observed in simpler indoles.

Electrophilic Substitution Patterns

In typical indole chemistry, electrophilic substitution occurs preferentially at the C3 position of the pyrrole (B145914) ring due to the high electron density and the ability of the nitrogen atom to stabilize the resulting cationic intermediate. quimicaorganica.orgresearchgate.netquora.com In 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole, the C2 and C3 positions are saturated and part of the fused dithiine ring, thus blocking the conventional pathway for electrophilic attack.

Consequently, electrophilic aromatic substitution is directed to the benzene (B151609) portion of the indole nucleus. The directing influence of the fused heterocyclic system must be considered. The nitrogen atom's lone pair increases electron density on the benzene ring, acting as an activating group. The sulfur atoms in the adjacent dithiine ring, with their electron-donating capabilities through resonance, are also expected to activate the benzene ring towards electrophilic attack. The substitution is anticipated to occur at the C6 and C8 positions, which are para and ortho, respectively, to the indole nitrogen.

Common electrophilic substitution reactions applicable to aromatic systems, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to proceed on the benzene ring, though potentially requiring specific catalysts to overcome the deactivating inductive effects of the heteroatoms.

Table 1: Predicted Electrophilic Substitution Reactions on the Indole Moiety
ReactionTypical ReagentsPredicted Major Product(s)Reference/Analogy
NitrationHNO₃ / H₂SO₄6-Nitro-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole and 8-Nitro-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole quimicaorganica.org
BrominationBr₂ / FeBr₃6-Bromo-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole and 8-Bromo-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole quimicaorganica.org
Friedel-Crafts AcylationCH₃COCl / AlCl₃6-Acetyl-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole quimicaorganica.org

Functionalization at Nitrogen (N-H)

The secondary amine (N-H) of the indole ring is a key site for functionalization. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, and the N-H proton is slightly acidic. This allows for a variety of reactions, including alkylation, acylation, and sulfonylation, typically carried out under basic conditions to deprotonate the nitrogen. researchgate.net

N-Alkylation and N-Acylation: Treatment with a strong base, such as sodium hydride (NaH), generates the corresponding anion, which can then react with various electrophiles. Alkyl halides (e.g., methyl iodide) can be used for N-alkylation, while acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., di-tert-butyl dicarbonate, Boc₂O) are employed for N-acylation. N-acylation is often used as a protective strategy in multi-step syntheses.

Table 2: Predicted N-H Functionalization Reactions
Reaction TypeReagentsProductReference/Analogy
N-Alkylation1. NaH 2. RX (e.g., CH₃I)5-Alkyl-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole nih.gov
N-Acylation1. NaH 2. RCOCl (e.g., CH₃COCl)5-Acyl-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole nih.gov
N-Boc ProtectionBoc₂O, DMAP5-(tert-Butoxycarbonyl)-2,3-dihydro-5H-1,4-dithiino[2,3-b]indole nih.gov

Reactivity of the Dithiine Ring System

The 1,4-dithiine ring introduces a different set of reactive possibilities centered around the two sulfur atoms and the carbon-carbon double bond.

Oxidation and Reduction Processes of the Sulfur Atoms

The sulfur atoms in the dithiine ring are susceptible to oxidation. They can be oxidized to form sulfoxides and subsequently sulfones. The oxidation can be controlled to yield the mono-sulfoxide, di-sulfoxide, or the corresponding sulfones by selecting appropriate oxidizing agents and reaction conditions. For instance, mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used. Such oxidations can significantly alter the electronic properties and geometry of the heterocyclic system.

While specific studies on this compound are not available, the oxidation of analogous 1,4-dithiin systems has been reported to yield the corresponding S-oxides. Reduction of the sulfur atoms is less common but could theoretically be achieved using strong reducing agents, potentially leading to ring cleavage.

Ring Opening and Rearrangement Reactions

The dithiine ring can undergo ring-opening reactions, particularly when subjected to nucleophilic attack. Strong nucleophiles, such as organolithium reagents, can attack one of the sulfur atoms, leading to the cleavage of a carbon-sulfur bond. This type of reaction has been observed in related dithieno-fused systems. The resulting intermediate can then be trapped with an electrophile.

Rearrangement reactions are also a possibility for such fused heterocyclic systems, although no specific examples for this compound have been documented.

Intermolecular and Intramolecular Transformations

Ligand Exchange Reactions

No specific research data is currently available in the public domain regarding the participation of this compound in ligand exchange reactions.

Tandem Reactions and One-Pot Syntheses

There is no available scientific literature describing tandem reactions or one-pot syntheses that specifically involve this compound as a reactant or a key intermediate.

Spectroscopic and Structural Elucidation of 2,3 Dihydro 5h 1,4 Dithiino 2,3 B Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its molecular framework.

Proton NMR (¹H NMR) for Chemical Environment Probing

Detailed experimental ¹H NMR data for this compound is not extensively available in publicly accessible scientific literature. However, based on the proposed structure, a theoretical ¹H NMR spectrum can be predicted. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the dihydrodithiin ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of these signals would provide valuable information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Spectral Features:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (Indole ring)7.0 - 8.0Multiplets
Aliphatic (Dihydrodithiin ring)3.0 - 4.0Multiplets
N-H (Indole ring)8.0 - 11.0Broad Singlet

This table represents predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the reviewed literature. A ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. The spectrum would display signals for each unique carbon atom in the molecule, with their chemical shifts indicating their hybridization and chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Expected ¹³C NMR Spectral Features:

Carbon Type Expected Chemical Shift (ppm)
Aromatic (Indole ring)110 - 140
Aliphatic (Dihydrodithiin ring)20 - 40
Carbons adjacent to Sulfur~30-50
Carbons adjacent to Nitrogen~120-140

This table represents predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific high-resolution mass spectrometry (HRMS) data for this compound is not readily found in the surveyed literature, this technique would be essential for confirming its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Theoretical HRMS Data:

Molecular Formula Calculated Exact Mass
C₁₀H₉NS₂207.0227

This value is calculated based on the atomic masses of the constituent elements and serves as a reference for experimental determination.

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation, breaking at its weakest bonds. Analysis of the masses of the resulting fragment ions can help to piece together the structure of the parent molecule. Common fragmentation pathways for indole-containing compounds often involve cleavage of the bonds adjacent to the indole ring. For the dihydrodithiin ring, fragmentation could involve the loss of sulfur-containing fragments.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

While a dedicated vibrational spectrum for this compound is not available in the reviewed sources, the expected IR spectrum would exhibit characteristic absorption bands. These would include N-H stretching vibrations from the indole ring, C-H stretching from both the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-S stretching from the dithiin ring.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Indole)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-S Stretch600 - 800

This table represents typical ranges for the specified functional groups. The exact positions and intensities of the bands would be specific to the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed analysis and data table cannot be provided due to lack of specific experimental IR spectra for this compound.

Electronic Spectroscopy4.4.1. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed analysis and data table cannot be provided due to lack of specific experimental UV-Vis spectra for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed analysis and data table on crystal structure, unit cell parameters, and bond lengths/angles cannot be provided as no crystallographic studies for this specific molecule are publicly available.

We recommend consulting specialized chemical research databases or future publications for this information.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and thorough search of scientific literature and chemical databases, it has been determined that there is a significant absence of publicly available research data concerning the theoretical and computational studies of the compound This compound .

While the compound is cataloged with the CAS Number 352524-37-9 and is available from various chemical suppliers, dedicated scientific studies focusing on its computational and theoretical properties as specified in the requested outline could not be located. The search included targeted queries for:

Quantum Chemical Calculations: No specific Density Functional Theory (DFT) or ab initio calculations detailing the electronic structure, reactivity, or molecular properties of this compound have been published.

Conformational Analysis: There are no available studies on the conformational analysis or energy minimization of this specific molecule.

Molecular Dynamics: Research detailing molecular dynamics simulations to understand the dynamic behavior of this compound is not present in the accessible literature.

Molecular Docking: No molecular docking studies predicting the binding modes of this compound with any biological macromolecules have been found.

Due to the lack of requisite scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided, detailed outline. The creation of such an article would require speculative data, which would compromise the integrity and factual basis of the content.

Therefore, the requested article focusing on the theoretical and computational studies of this compound cannot be provided at this time.

Theoretical and Computational Studies on 2,3 Dihydro 5h 1,4 Dithiino 2,3 B Indole

Molecular Docking and Ligand-Target Interaction Analysis

Identification of Key Interacting Residues in Enzyme Active Sites (e.g., DNA Gyrase, CDK-5)

Currently, there are no published molecular docking or molecular dynamics simulation studies that specifically investigate the interaction of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole with the active sites of DNA Gyrase or Cyclin-Dependent Kinase 5 (CDK-5). Therefore, a detailed identification of key interacting amino acid residues for this compound is not possible.

In a typical computational study, molecular docking would be used to predict the preferred binding orientation of this compound within the active sites of these enzymes. This would be followed by molecular dynamics simulations to assess the stability of the ligand-protein complex and to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. The results of such analyses would pinpoint the key residues responsible for the compound's potential inhibitory activity. However, without such studies, any discussion of interacting residues would be purely speculative.

In Silico ADME/Tox Profiling (Excluding Safety/Adverse Effect Profiles)

A specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology profile for this compound is not available in the public domain. In silico ADME/Tox profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. frontiersin.org This process is crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. frontiersin.org

A standard in silico ADME/Tox assessment would typically involve the calculation of various physicochemical and pharmacokinetic parameters. Below is a table illustrating the types of parameters that would be evaluated in such a study, though it is important to note that the values for this compound have not been computationally determined and published.

Table 1: Representative Parameters in an In Silico ADME/Tox Profile

Property Class Parameter Description
Physicochemical Properties Molecular Weight The mass of one mole of the substance.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptors The number of electronegative atoms with lone pair electrons.
Absorption Human Intestinal Absorption Prediction of the extent of absorption from the gastrointestinal tract.
Caco-2 Permeability A model for predicting intestinal drug absorption.
Distribution Blood-Brain Barrier (BBB) Penetration Prediction of a compound's ability to cross the blood-brain barrier.
Plasma Protein Binding The degree to which a compound binds to proteins in the blood plasma.
Metabolism Cytochrome P450 (CYP) Inhibition Prediction of inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).
Excretion Total Clearance The rate at which a drug is removed from the body.
Toxicity (General) AMES Mutagenicity Prediction of the mutagenic potential of a compound.

Without specific computational studies on this compound, it is not possible to provide data for these parameters.

Advanced Applications in Materials Science and Technology

Development as Organic Electronic Materials

There is currently no published research on the application of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole as an organic electronic material.

Applications as Organic Semiconductors

No studies have been found that investigate or report on the use of this compound as an organic semiconductor. Therefore, data on its performance in devices such as organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells is not available.

Investigation of Charge Transport Properties

In the absence of its application in organic semiconductor devices, the charge transport properties of this compound, such as charge carrier mobility, have not been measured or theoretically calculated.

Role in Fluorescent Probes and Sensors

The potential of this compound or its derivatives to serve as fluorescent probes or sensors has not been explored in the available scientific literature.

Design and Sensing Mechanisms

There are no reports on the design of fluorescent probes based on this compound, and consequently, no sensing mechanisms have been proposed or studied.

Catalytic Properties of this compound Derivatives

An examination of the scientific literature indicates that the catalytic properties of this compound and its derivatives have not been a subject of investigation. There are no published reports detailing their use as catalysts in any chemical transformations.

Integration into Supramolecular Architectures and Polymers

There is no evidence in the current body of scientific literature to suggest that this compound has been integrated into supramolecular architectures or used as a monomer for the synthesis of polymers. Research in this area appears to be uninitiated.

Biological Relevance and Molecular Mechanisms of Action

Investigation of Molecular Targets and Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets, such as enzymes and receptors, which in turn modulates various cellular pathways.

There is currently no direct scientific evidence to suggest that 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole acts as a proteasome inhibitor. The proteasome is a complex cellular machinery responsible for protein degradation, and its inhibition is a therapeutic strategy in certain cancers. nih.govnih.govmdpi.com While some natural and synthetic compounds are known to inhibit the proteasome, the inhibitory activity of indole-dithiin derivatives has not been reported in the reviewed literature. reichertspr.com

However, the broader class of indole (B1671886) derivatives has been shown to exhibit inhibitory activity against other enzymes. For instance, certain carcinogenic heterocyclic amines containing a pyrido[4,3-b]indole scaffold, such as Trp-P-1 and Trp-P-2, have been found to inhibit tryptophan hydroxylase, a key enzyme in serotonin (B10506) biosynthesis. mdpi.com This inhibition was found to be competitive with the substrate L-tryptophan. mdpi.com Additionally, various natural and synthetic compounds with an indole core have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune response and cancer. nih.gov These findings suggest that while proteasome inhibition by this compound is not documented, the indole scaffold has the potential to interact with the active sites of various enzymes.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. The interaction of this compound with specific GPCRs has not been directly elucidated. However, studies on closely related structures provide strong indications of potential receptor interactions.

Galanin Receptors: The most significant evidence for the potential biological activity of the this compound scaffold comes from studies on galanin receptor antagonists. A series of 1,4-dithiin and dithiipine-1,1,4,4-tetroxides, which share the dithiin ring system, were discovered to be antagonists of the human galanin receptor 1 (hGAL-R1). tandfonline.com Galanin is a neuropeptide involved in various physiological processes, and its receptors (GalR1, GalR2, and GalR3) are GPCRs. rsc.orgfrontiersin.org

In a high-throughput screening assay, these dithiin and dithiepine derivatives exhibited binding affinities (IC50) to hGAL-R1 in the range of 190 to 2700 nM. tandfonline.com Two of the dithiepin analogues acted as pharmacological antagonists in secondary assays, affecting adenylate cyclase activity and GTP binding to G-proteins. tandfonline.com This suggests that the dithiin moiety, a key feature of this compound, is a viable scaffold for targeting galanin receptors. The antagonistic activity at these receptors could have implications for conditions such as mood disorders. rsc.org

Serotonin Receptors: The indole nucleus is a common feature in many ligands for serotonin (5-HT) receptors, which are also predominantly GPCRs and are implicated in a wide range of physiological and pathological conditions. nih.gov Various indole alkaloids have been shown to bind to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. nih.gov For example, the indole alkaloid geissoschizine methyl ether exhibits partial agonistic activity at 5-HT1A receptors and antagonistic activity at several 5-HT2 and 5-HT7 subtypes. nih.gov While no specific binding data for this compound at serotonin receptors is available, the presence of the indole core suggests that this is a plausible area for future investigation.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Although no specific SAR studies for this compound have been published, the research on related galanin receptor antagonists provides some initial insights.

In the series of 1,4-dithiin and dithiipine-1,1,4,4-tetroxides that antagonize hGAL-R1, variations in the substitution pattern on the aromatic ring and the size of the dithiin/dithiepine ring influenced the binding affinity. tandfonline.com This indicates that modifications to the indole and dithiin rings of this compound could significantly impact its potential biological activity. For instance, the introduction of different substituents on the indole nitrogen or at various positions on the benzene (B151609) ring could modulate receptor affinity and selectivity.

The following table summarizes the binding affinities of some 1,4-dithiin and dithiepine-1,1,4,4-tetroxide analogues for the hGAL-R1 receptor, illustrating the impact of structural modifications.

Compound AnalogueRing SystemSubstitutionhGAL-R1 IC50 (nM)
Analogue 11,4-DithiinUnsubstituted Phenyl1500
Analogue 21,4-Dithiin4-Methylphenyl800
Analogue 31,4-DithiepineUnsubstituted Phenyl2700
Analogue 41,4-Dithiepine4-Methylphenyl190

Data is hypothetical and for illustrative purposes based on trends described in related literature.

Biophysical Characterization of Binding Events

The direct biophysical characterization of the binding of this compound to any biological target has not been reported in the scientific literature. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for quantifying the thermodynamics and kinetics of ligand-receptor interactions. nih.govmdpi.com

ITC directly measures the heat changes upon binding, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This data can reveal the driving forces behind the binding event. SPR, on the other hand, is a label-free optical technique that monitors binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, in addition to the binding affinity. rsc.orgbiosensingusa.com

Future studies employing these techniques would be invaluable in characterizing the interaction of this compound with potential targets like galanin or serotonin receptors, providing a deeper understanding of its molecular mechanism of action.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

Future synthetic efforts will likely focus on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of the 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole core and its derivatives. Current strategies for analogous sulfur-containing heterocycles often involve multi-step procedures. nih.gov Future research may explore one-pot multicomponent reactions, which have proven effective for structurally related thieno[2,3-b]indoles. researchgate.net The use of elemental sulfur as a direct and sustainable sulfurating agent is another promising avenue that aligns with the principles of green chemistry. thieme-connect.comresearchgate.net Furthermore, copper-catalyzed C-S bond formation reactions, which are known to be efficient for creating sulfur-rich heterocyclic compounds, could be adapted for the synthesis of dithiino[2,3-b]indole derivatives. researchgate.net

Table 1: Potential Future Synthetic Methodologies

Synthetic Approach Potential Advantages
Multicomponent Reactions Increased efficiency, reduced waste, access to diverse derivatives. researchgate.net
Direct C-H Sulfuration Use of readily available elemental sulfur, atom economy. thieme-connect.comresearchgate.net
Copper-Catalyzed C-S Coupling High efficiency in forming sulfur-heterocyclic compounds. researchgate.net

Exploration of Diverse Functionalization Strategies

The functionalization of the this compound scaffold is a key area for future research to modulate its physicochemical and biological properties. Drawing parallels from thieno[2,3-b]indole chemistry, derivatization at various positions of the indole (B1671886) and dithiino rings can be envisioned. nih.gov Strategies may include electrophilic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization to introduce a wide array of substituents. The ability to install different functional groups will be crucial for developing structure-activity relationships (SAR) in medicinal chemistry applications and for fine-tuning the electronic properties for material science. nih.govnih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain deeper mechanistic insights into the synthesis and functionalization of this compound, the application of advanced in situ spectroscopic techniques is anticipated. mt.com Techniques such as in situ NMR and FTIR spectroscopy can provide real-time information on reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters. researchgate.netspectroscopyonline.com This understanding is invaluable for optimizing reaction conditions, improving yields, and ensuring the scalability of synthetic processes. The use of such monitoring tools can accelerate the development of robust and reliable synthetic protocols. acs.org

Deeper Integration of Computational Chemistry in Discovery and Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of novel this compound derivatives. Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of the molecule and its analogues. scholarsresearchlibrary.commdpi.com These theoretical studies can help in understanding the structure-property relationships and in rationally designing molecules with desired characteristics, such as specific biological activities or optoelectronic properties. jmaterenvironsci.com Computational approaches can also be used to elucidate reaction mechanisms and to predict the regioselectivity of functionalization reactions, thereby guiding synthetic efforts.

Identification of Novel Biological Targets and Therapeutic Avenues

The indole nucleus is a well-established pharmacophore present in numerous approved drugs. nih.govmdpi.com The fusion of an indole ring with a sulfur-containing heterocycle, as seen in this compound, offers the potential for novel biological activities. benthamscience.com Sulfur-containing heterocycles are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.combookpi.org Future research will likely involve screening of this compound derivatives against a variety of biological targets. Given the neuroprotective and antioxidant properties of some 2,3-dihydroindole derivatives, these could be promising areas of investigation. mdpi.comnih.gov The structural similarity to thieno[2,3-b]indoles, which have shown antifungal and potential neurological applications, further supports the exploration of this compound in drug discovery. nih.gov

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale based on Analogous Compounds
Anticancer Sulfur-nitrogen heterocycles often exhibit cytotoxic activity. mdpi.com
Antimicrobial Thieno[2,3-b]indoles have shown antifungal properties. nih.gov
Neurological Disorders Substituted thieno[2,3-b]indoles are explored for neurological diseases. nih.gov

Expansion into New Material Science Applications (e.g., Electrolytes for Batteries)

Beyond medicinal chemistry, the unique electronic properties of sulfur-containing heterocycles suggest potential applications in material science. nih.gov Thiophene-based systems, which are structurally related to the dithiino portion of the target molecule, are well-known for their use in organic electronics. researchgate.net The π-conjugated system of the indole core fused with the dithiino ring could lead to interesting optoelectronic properties. Future research may explore the use of this compound derivatives as building blocks for organic semiconductors, hole-transporting materials, or components of organic light-emitting diodes (OLEDs). nih.govnih.govnih.gov While the direct application as electrolytes for batteries is speculative, the broader field of organic electronics represents a significant area for future exploration.

Q & A

Basic: What are the key synthetic strategies for constructing the 1,4-dithiino ring fused to the indole core in 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole?

The 1,4-dithiino ring system can be synthesized via acid-promoted three-component reactions involving indoles, ketones, and sulfur sources. For example:

  • Reagents and conditions : Indole derivatives react with ketones and elemental sulfur under metal-free conditions using DMF as a solvent and HCl/HOAc as promoters. This cascade cyclization achieves regioselectivity (2- vs. 3-substituted products) through solvent polarity control .
  • Methodological refinement : Optimize reaction time (e.g., 12–24 hours) and temperature (150°C) to enhance yields (30–84%) while avoiding metal catalysts. Purify via column chromatography (e.g., 70:30 EtOAc:hexane) .

Basic: How can researchers verify the structure and purity of synthesized this compound derivatives?

Multi-modal analytical validation is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR to confirm proton environments (e.g., indole NH at δ 10–12 ppm) and 13C/19F NMR for carbon/fluorine assignments.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error (e.g., FAB-HRMS for exact mass) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using EtOAc:hexane systems. A single spot at Rf ≈ 0.3–0.5 indicates purity .

Advanced: What factors control the regioselectivity in the formation of thieno/dithiino-indole fused systems, and how can solvents be exploited to direct product formation?

Regioselectivity is governed by solvent polarity and acid promoters :

  • DMF as a directing solvent : High polarity stabilizes intermediates favoring 3-substituted products, while less polar solvents (e.g., CF3Ph) shift selectivity toward 2-substituted analogs .
  • Acid selection : HCl promotes ketone activation for 2-substitution, whereas HOAc favors 3-substitution via electrophilic aromatic substitution .
  • Mechanistic insight : Sulfur’s electrophilicity and indole’s nucleophilic C3 position drive cyclization. Kinetic vs. thermodynamic control can be probed via time-dependent studies .

Advanced: How can enantioselective synthesis be achieved for hexahydropyrrolo[2,3-b]indole motifs relevant to this compound analogs?

Chiral catalysts enable enantioselective pathways:

  • BINOL-derived phosphoric acids : Catalyze azo-coupling/iminium-cyclization cascades to form 3α-amino-hexahydropyrrolo[2,3-b]indole cores with >90% ee .
  • Steric hindrance management : Use hypervalent iodine reagents for stereocontrolled amination. Validate enantiopurity via chiral HPLC or X-ray crystallography .
  • Application : This strategy was applied in the total synthesis of (−)-psychotriasine, demonstrating scalability to natural product libraries .

Advanced: What mechanistic insights explain the role of sulfur in cyclization steps during dithiino-indole formation?

Sulfur’s dual reactivity drives cyclization:

  • Electrophilic activation : Sulfur reacts with ketones to form thioketone intermediates, which undergo nucleophilic attack by indole’s C3 position .
  • Acid-mediated annulation : Protonation of the thioketone enhances electrophilicity, enabling C–S bond formation. DMF stabilizes charged intermediates, reducing side reactions .
  • Kinetic studies : Isotope labeling (e.g., 34S) can track sulfur incorporation, while computational modeling (DFT) elucidates transition states .

Advanced: How do biosynthetic pathways of related pyrroloindole alkaloids inform synthetic strategies for this compound?

Biomimetic synthesis draws from alkaloid biosynthesis:

  • C-3 methylation/prenylation : Enzymatic strategies for hexahydropyrrolo[2,3-b]indole alkaloids suggest using SAM (S-adenosylmethionine) analogs for methyl transfer or prenyl-donors in vitro .
  • Oxidative coupling : Mimic cytochrome P450-mediated C–S bond formation using mild oxidants (e.g., MnO2) to avoid over-oxidation .

Basic: What purification techniques are optimal for isolating this compound derivatives?

  • Flash chromatography : Use gradient elution (e.g., hexane → EtOAc) for polar byproducts.
  • Recrystallization : Employ DMF/acetic acid (1:1) for high-purity crystalline products .
  • Centrifugation : Remove insoluble sulfur residues post-reaction .

Advanced: How can computational methods aid in predicting the reactivity of this compound derivatives?

  • DFT calculations : Model transition states for cyclization to predict regioselectivity and activation barriers .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.